

# A Comparative Safety Analysis: Olcegepant Versus Second-Generation Gepants

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Olcegepant |           |
| Cat. No.:            | B1677202   | Get Quote |

A detailed examination of the safety and tolerability of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine treatment, providing researchers, scientists, and drug development professionals with a comprehensive comparison of the first-generation gepant, **olcegepant**, and the newer second-generation agents.

The landscape of migraine therapeutics has been significantly reshaped by the advent of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, known as gepants. While the initial development of first-generation gepants like **olcegepant** was halted, the emergence of second-generation agents, including rimegepant, ubrogepant, and atogepant, has offered promising alternatives with an improved safety profile. This guide provides an in-depth comparison of the safety data for **olcegepant** and these newer gepants, supported by data from clinical trials and detailed experimental methodologies.

### **Executive Summary of Safety Profiles**

Olcegepant, a first-generation gepant, demonstrated efficacy in early clinical trials for the acute treatment of migraine. However, its development was discontinued primarily due to poor oral bioavailability, necessitating intravenous administration.[1] While not the primary reason for cessation, concerns regarding potential liver enzyme elevations with long-term use of first-generation gepants were noted.[2] In contrast, second-generation gepants have been specifically developed to overcome these limitations, exhibiting favorable oral bioavailability and a significantly improved liver safety profile.[3] Clinical trials and real-world evidence have consistently shown that rimegepant, ubrogepant, and atogepant are well-tolerated and do not



carry the same risk of hepatotoxicity.[3] Furthermore, unlike triptans, second-generation gepants do not cause vasoconstriction, making them a safer option for patients with or at risk of cardiovascular disease.[1]

## **Comparative Analysis of Adverse Events**

The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from key clinical trials of **olcegepant** and second-generation gepants.

Table 1: Common Treatment-Emergent Adverse Events for **Olcegepant** (Acute Treatment)

| Adverse Event                                       | Olcegepant 2.5 mg (IV) | Placebo |
|-----------------------------------------------------|------------------------|---------|
| Any Adverse Event                                   | 20%                    | 12%     |
| Paresthesia                                         | Common (mild)          | -       |
| Pain                                                | Single Case            | -       |
| Nausea                                              | Single Case            | -       |
| Abnormal Taste                                      | Single Case            | -       |
| Abnormal Vision                                     | Single Case            | -       |
| Data from a meta-analysis of early clinical trials. |                        |         |

Table 2: Common Treatment-Emergent Adverse Events for Rimegepant (Acute Treatment - Phase 3 Trial)

| Adverse Event                                                      | Rimegepant 75 mg (Oral) | Placebo |
|--------------------------------------------------------------------|-------------------------|---------|
| Nausea                                                             | 1.8%                    | 1.1%    |
| Urinary Tract Infection                                            | 1.5%                    | 1.1%    |
| Data from a Phase 3<br>multicenter randomized<br>controlled trial. |                         |         |



Table 3: Common Treatment-Emergent Adverse Events for Ubrogepant (Acute Treatment - Pooled ACHIEVE I & II Trials)

| Adverse Event                                                                                | Ubrogepant 50 mg (Oral) | Placebo |
|----------------------------------------------------------------------------------------------|-------------------------|---------|
| Any Adverse Event                                                                            | 11.2%                   | 11.5%   |
| Nausea                                                                                       | 1.9%                    | 1.8%    |
| Data from a pooled analysis of<br>the ACHIEVE I and ACHIEVE<br>II phase 3 randomized trials. |                         |         |

Table 4: Common Treatment-Emergent Adverse Events for Atogepant (Preventive Treatment - Pooled Data from Four Clinical Trials)

| Adverse Event (≥5%)                                                                                                                        | Atogepant (10, 30, or 60 mg QD) | Placebo |
|--------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------|---------|
| Upper Respiratory Tract<br>Infection                                                                                                       | 5.3% (RCTs), 7.7% (LTS)         | -       |
| Constipation                                                                                                                               | 6.1% (RCTs), 5.0% (LTS)         | -       |
| Nausea                                                                                                                                     | 6.6% (RCTs), 4.6% (LTS)         | -       |
| Urinary Tract Infection                                                                                                                    | 3.4% (RCTs), 5.2% (LTS)         | -       |
| Data from a post hoc analysis of pooled data from four clinical trials (RCTs: Randomized Controlled Trials, LTS: Long-Term Safety trials). |                                 |         |

Table 5: Common Treatment-Emergent Adverse Events for Zavegepant (Acute Treatment - Phase 3 Trial)



| Adverse Event (≥2%)                                                                          | Zavegepant 10 mg<br>(Intranasal) | Placebo |
|----------------------------------------------------------------------------------------------|----------------------------------|---------|
| Dysgeusia (Abnormal Taste)                                                                   | 21%                              | 5%      |
| Nasal Discomfort                                                                             | 4%                               | 1%      |
| Nausea                                                                                       | 3%                               | 1%      |
| Data from a phase 3, double-<br>blind, randomized, placebo-<br>controlled multicenter trial. |                                  |         |

## **Liver Safety Profile**

A critical point of differentiation between the generations of gepants is their impact on liver function. While long-term use of first-generation gepants raised concerns about elevated liver transaminases, second-generation gepants have demonstrated a favorable liver safety profile.

**Olcegepant**: No specific instances of severe liver injury were highlighted in the available data for **olcegepant**, though the broader class of first-generation gepants was associated with potential hepatotoxicity with prolonged use.

Second-Generation Gepants: Extensive clinical trial programs for rimegepant, ubrogepant, and atogepant have not identified a signal for drug-induced liver injury. Post-marketing surveillance and long-term safety studies have further supported this finding. For instance, in the long-term safety study of rimegepant, no signal of drug-induced liver injury was identified. Similarly, pooled analysis of the ubrogepant pivotal trials and a dedicated hepatic safety study in healthy adults found no signal for DILI. A pooled analysis of atogepant trials also showed no evidence of hepatotoxicity.

## Cardiovascular Safety Profile

A significant advantage of gepants over triptans is their lack of vasoconstrictive effects, making them a potentially safer option for migraine patients with cardiovascular risk factors.

**Olcegepant**: Early studies on **olcegepant** did not raise significant cardiovascular safety concerns.



Second-Generation Gepants: Clinical trials and post-hoc analyses of second-generation gepants have consistently demonstrated a favorable cardiovascular safety profile. A long-term, open-label safety study of rimegepant in adults with migraine and cardiovascular risk factors concluded that the drug was safe and well-tolerated. The proportions of participants reporting adverse events and serious adverse events were consistent across subgroups with varying numbers of cardiovascular risk factors. Similarly, studies on ubrogepant and atogepant have not revealed any significant cardiovascular safety signals.

## **Experimental Protocols for Safety Assessment**

The safety of gepants has been rigorously evaluated in numerous clinical trials. The general methodology for assessing safety in these trials is outlined below.

### **General Clinical Trial Design for Safety Assessment**

Phase 1, 2, and 3 clinical trials for gepants typically employ a randomized, double-blind, placebo-controlled design. Long-term safety is often assessed in open-label extension studies.

Key Components of Safety Monitoring:

- Adverse Event (AE) Monitoring: All adverse events, regardless of their perceived relationship
  to the study drug, are recorded at each study visit. The severity and relationship to the
  investigational product are assessed by the investigator.
- Liver Function Monitoring: Regular blood tests are conducted to monitor liver function. This typically includes measuring levels of:
  - Alanine aminotransferase (ALT)
  - Aspartate aminotransferase (AST)
  - Alkaline phosphatase (ALP)
  - Total bilirubin Criteria for dose interruption or discontinuation are pre-specified based on the degree of elevation of these markers, often following the FDA's guidance on druginduced liver injury (DILI). Cases of significant liver enzyme elevation are adjudicated by an independent panel of liver experts.



- Cardiovascular Monitoring: Cardiovascular safety is assessed through:
  - Regular monitoring of vital signs (blood pressure and heart rate).
  - Electrocardiogram (ECG) recordings at baseline and at specified intervals throughout the study.
  - Careful documentation and evaluation of any cardiovascular adverse events.
- Laboratory Tests: Comprehensive laboratory tests, including hematology and serum chemistry, are performed at baseline and at regular intervals.
- Physical Examinations: Complete physical examinations are conducted at the beginning and end of the study, and as clinically indicated.

## Example Protocol: Ubrogepant ACHIEVE I & II Trials (NCT02828020 & NCT02867709)

These were Phase 3, multicenter, double-blind, placebo-controlled studies to evaluate the efficacy, safety, and tolerability of ubrogepant for the acute treatment of a single migraine attack.

- Inclusion Criteria: Adults with a history of migraine with or without aura.
- Exclusion Criteria: History of significant cardiovascular, hepatic, or renal disease.
- Safety Assessments:
  - Adverse events were recorded within 48 hours and up to 30 days after the dose.
  - Standard clinical laboratory tests, vital signs, and ECGs were monitored.

# Signaling Pathway and Experimental Workflow CGRP Receptor Signaling Pathway

Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide that plays a crucial role in the pathophysiology of migraine. It mediates its effects by binding to the CGRP receptor, a G-



protein coupled receptor. The binding of CGRP to its receptor primarily activates the Gαs subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA activation contributes to vasodilation and pain signal transmission. Gepants act as antagonists at the CGRP receptor, blocking these downstream signaling events.



Click to download full resolution via product page

CGRP receptor signaling pathway and the mechanism of action of gepants.

## Experimental Workflow for Assessing Drug-Induced Liver Injury in Clinical Trials

The assessment of potential drug-induced liver injury (DILI) is a critical component of clinical trials for new therapeutic agents. The workflow involves systematic data collection, monitoring, and causality assessment.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. [Cardiovascular safety of new drugs for the acute and preventive treatment of migraine: gepants and ditans] PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic effects and safety of olcegepant and telcagepant for migraine: a metaanalysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. New Generation Gepants: Migraine Acute and Preventive Medications PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Safety Analysis: Olcegepant Versus Second-Generation Gepants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677202#comparing-the-safety-profile-of-olcegepant-with-second-generation-gepants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com